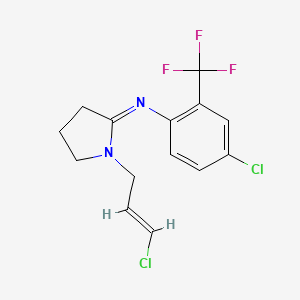

Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)-

Description

Chemical Identity: The compound Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- (CAS: 32280-73-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₃Cl₂F₃N₂. Its structure consists of a pyrrolidine ring substituted with a 3-chloroallyl group at position 1 and an imino-linked 4-chloro-2-(trifluoromethyl)phenyl moiety at position 2 (Fig. 1) .

Properties

CAS No. |

32280-73-2 |

|---|---|

Molecular Formula |

C14H13Cl2F3N2 |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

1-[(E)-3-chloroprop-2-enyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-imine |

InChI |

InChI=1S/C14H13Cl2F3N2/c15-6-2-8-21-7-1-3-13(21)20-12-5-4-10(16)9-11(12)14(17,18)19/h2,4-6,9H,1,3,7-8H2/b6-2+,20-13? |

InChI Key |

QHAGDIODZWSVTC-YJPRLAQWSA-N |

Isomeric SMILES |

C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)C/C=C/Cl |

Canonical SMILES |

C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)CC=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chloropropenyl Group: This step involves the addition of a chloropropenyl group to the pyrrolidine ring, often using reagents such as allyl chloride and a base.

Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the nitrogen atom of the pyrrolidine ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of corresponding amines or hydrocarbons.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit promising antitumor activity. For instance, compounds similar to Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- have been investigated for their ability to inhibit cancer cell proliferation. A notable study reported that specific modifications to the pyrrolidine structure enhance its efficacy against various cancer cell lines, suggesting a mechanism of action that involves the disruption of cellular signaling pathways.

Neuroprotective Effects

Research indicates that pyrrolidine derivatives may possess neuroprotective properties. A case study involving a related compound showed significant improvement in neuronal survival in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress and inflammation, making these compounds potential candidates for treating conditions such as Alzheimer's disease.

Agrochemicals

Pesticidal Properties

Pyrrolidine derivatives have been explored as potential pesticides due to their ability to interfere with pest metabolism. A patent application highlighted the synthesis of a related pyrrolidine compound that exhibited effective insecticidal activity against common agricultural pests. Field trials demonstrated a significant reduction in pest populations, indicating its practical application in crop protection.

Herbicidal Activity

In addition to insecticidal properties, certain pyrrolidine derivatives have shown herbicidal effects. Research has indicated that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity makes them valuable in developing environmentally friendly herbicides.

Material Science

Polymer Synthesis

The unique structural features of pyrrolidine derivatives allow them to be utilized in polymer chemistry. Studies have reported the successful incorporation of these compounds into polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for packaging and construction.

Catalysis

Pyrrolidine-based catalysts have been developed for various organic reactions, including asymmetric synthesis. Their ability to facilitate reactions with high selectivity and efficiency positions them as valuable tools in synthetic organic chemistry.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibition of cancer cell proliferation |

| Neuroprotective Effects | Improved neuronal survival in neurodegenerative models | |

| Agrochemicals | Pesticidal Properties | Effective against agricultural pests |

| Herbicidal Activity | Selective growth inhibition of weeds | |

| Material Science | Polymer Synthesis | Enhanced mechanical properties |

| Catalysis | High selectivity in organic reactions |

Mechanism of Action

The mechanism of action of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

- Core : Pyrrolidine (a five-membered saturated ring with one nitrogen atom).

- Position 2: Aromatic imino group connected to a 4-chloro-2-(trifluoromethyl)phenyl ring. This moiety is common in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

Comparison with Structurally Similar Compounds

Triflumizole

Chemical Identity: Triflumizole (CAS: 68694-11-1) is a fungicide with the formula C₁₅H₁₅ClF₃N₃O. Its structure includes an imidazole ring substituted with a 2-propoxyethyl group and the same 4-chloro-2-(trifluoromethyl)phenylimino moiety (Fig. 2) .

Key Differences :

Functional Impact :

4-Chloro-2-(3-Chlorophenyl)-6-Phenylpyrimidine

Chemical Identity :

This pyrimidine derivative (CAS: 1155152-53-6) has the formula C₁₆H₁₀Cl₂N₂ and features a central pyrimidine ring with chloro and phenyl substituents (Fig. 3) .

Comparison :

Structural Implications :

Flubenzimine

4) .

Comparison :

Functional Notes:

- Flubenzimine’s dual CF₃ groups enhance lipophilicity and resistance to metabolic degradation, a feature absent in the pyrrolidine compound .

Research Findings and Implications

- Agrochemical Potential: The shared 4-chloro-2-(trifluoromethyl)phenylimino group in the pyrrolidine derivative and triflumizole suggests possible fungicidal activity. However, the pyrrolidine core’s basicity may limit its efficacy compared to imidazole derivatives .

- Synthetic Versatility : The 3-chloroallyl substituent in the pyrrolidine compound offers a reactive site for further functionalization, making it a candidate for derivatization in drug discovery .

Biological Activity

Pyrrolidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 307.15 g/mol

This compound features a pyrrolidine ring substituted with a chloroalkene and a trifluoromethyl phenyl group, which may influence its biological activity.

Research indicates that pyrrolidine derivatives can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized to exhibit the following activities:

- GABAergic Activity : Similar compounds have shown potential as gamma-aminobutyric acid (GABA) receptor modulators, which could lead to anxiolytic or anticonvulsant effects .

- Anti-inflammatory Effects : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines .

Pharmacokinetics

The pharmacokinetic profile of pyrrolidine derivatives is crucial for understanding their therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in their efficacy:

- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.

- Metabolism : Studies on related compounds suggest rapid metabolism via liver microsomes, potentially impacting bioavailability .

- Excretion : Renal excretion is likely significant for the elimination of metabolites.

Table 1: Summary of Biological Activities

Case Study Analysis

-

GABAergic Prodrug Investigation :

A study on structurally similar compounds revealed that certain pyrrolidine derivatives could act as prodrugs for GABA receptor activation, offering insights into their potential use in treating neurological disorders . -

Anti-inflammatory Activity :

Research demonstrated that vibripyrrolidine A, a related compound, showed significant inhibition of nitric oxide production in LPS-induced RAW264.7 cells, suggesting that this class of compounds may possess valuable anti-inflammatory properties . -

Metabolic Pathway Studies :

Investigations into the metabolic pathways of pyrrolidine derivatives indicated that these compounds undergo extensive biotransformation in liver tissues, which could influence their pharmacological profiles and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.